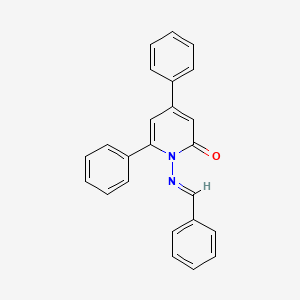

1-(Benzylideneamino)-4,6-diphenylpyridin-2(1H)-one

Vue d'ensemble

Description

1-(Benzylideneamino)-4,6-diphenylpyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with benzylideneamino and diphenyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylideneamino)-4,6-diphenylpyridin-2(1H)-one typically involves the condensation of 4,6-diphenyl-2-pyridone with benzylideneamine. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. Common solvents used include ethanol or methanol, and the reaction may require heating to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

1-(Benzylideneamino)-4,6-diphenylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzylideneamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone oxides, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that 1-(Benzylideneamino)-4,6-diphenylpyridin-2(1H)-one exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anticancer Activity

One of the most promising applications of this compound lies in its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the modulation of apoptotic pathways. For example, compounds structurally similar to this compound have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzylidene derivatives, including this compound. The results indicated that the compound displayed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent .

Case Study 2: Anticancer Activity

In another research effort, the anticancer effects of this compound were tested on human breast cancer cell lines. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that this compound could be developed further as a lead molecule for cancer therapy .

Data Summary Table

Mécanisme D'action

The mechanism of action of 1-(Benzylideneamino)-4,6-diphenylpyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The benzylideneamino group can form hydrogen bonds or π-π interactions with target molecules, influencing their activity. The diphenyl groups contribute to the compound’s overall stability and binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(Benzylideneamino)-4-phenylpyridin-2(1H)-one: Similar structure but with one less phenyl group.

4,6-Diphenyl-2-pyridone: Lacks the benzylideneamino group.

Benzylideneaminopyridine: Similar functional groups but different core structure.

Uniqueness

1-(Benzylideneamino)-4,6-diphenylpyridin-2(1H)-one is unique due to the combination of its benzylideneamino and diphenyl substituents on the pyridinone core. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Activité Biologique

1-(Benzylideneamino)-4,6-diphenylpyridin-2(1H)-one, also known as CD11156380, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by diverse research findings and case studies.

Synthesis of the Compound

The synthesis of this compound involves the condensation of benzylidene derivatives with 4,6-diphenylpyridin-2-one. The reaction typically requires specific conditions such as temperature control and the use of solvents like ethanol. The purity of synthesized compounds is often confirmed through techniques like NMR and mass spectrometry .

Biological Activity

The biological activity of this compound has been evaluated in various studies. Key findings include:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been reported to inhibit cell proliferation in human cancer cell lines with IC50 values in the low micromolar range. This suggests a potential mechanism of action involving the disruption of cellular processes critical for cancer cell survival .

-

Mechanisms of Action : The compound appears to exert its effects through multiple pathways:

- Tubulin Polymerization Inhibition : Similar to other compounds in its class, it may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

- Apoptosis Induction : Studies indicate that treatment with this compound can induce apoptosis in cancer cells, potentially via the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

- Case Study 1 : In a xenograft model using colon cancer cells, administration of the compound resulted in significant tumor growth inhibition compared to control groups. The study noted that it was safer than traditional chemotherapeutics while achieving comparable efficacy .

- Case Study 2 : Another investigation focused on the compound's antibacterial properties. Results indicated that it demonstrated moderate activity against various pathogenic bacteria, suggesting a broader therapeutic potential beyond oncology .

Comparative Data Table

| Biological Activity | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Anticancer (CEM Cell Line) | 1 | Tubulin polymerization inhibition |

| Anticancer (K562 Cell Line) | 3 | Apoptosis induction |

| Antibacterial | Varies | Disruption of bacterial cell wall |

Propriétés

IUPAC Name |

1-(benzylideneamino)-4,6-diphenylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O/c27-24-17-22(20-12-6-2-7-13-20)16-23(21-14-8-3-9-15-21)26(24)25-18-19-10-4-1-5-11-19/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFYKBWFAKMLPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NN2C(=CC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409216 | |

| Record name | 2(1H)-Pyridinone, 4,6-diphenyl-1-[(phenylmethylene)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26478-99-9 | |

| Record name | 2(1H)-Pyridinone, 4,6-diphenyl-1-[(phenylmethylene)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.